An In-depth Technical Guide to 2-(Bromomethyl)-1H-imidazole: Chemical Properties and Structure
An In-depth Technical Guide to 2-(Bromomethyl)-1H-imidazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1H-imidazole is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive bromomethyl group attached to the C2 position of the imidazole ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The imidazole moiety itself is a key structural component in numerous biologically active compounds, including amino acids and various pharmaceuticals. This technical guide provides a comprehensive overview of the known chemical properties, structure, and synthetic considerations for 2-(Bromomethyl)-1H-imidazole, with a focus on experimental data and methodologies relevant to researchers in the field.
Chemical Structure and Identification
The fundamental structure of 2-(Bromomethyl)-1H-imidazole consists of a five-membered imidazole ring with a bromomethyl substituent at the second carbon atom.
| Identifier | Value |
| IUPAC Name | 2-(bromomethyl)-1H-imidazole[1] |
| CAS Number | 735273-40-2[1] |
| Molecular Formula | C₄H₅BrN₂[1] |
| SMILES | C1=CN=C(N1)CBr[1] |
| InChI | InChI=1S/C4H5BrN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)[1] |
digraph "2-(Bromomethyl)-1H-imidazole" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of 2-(Bromomethyl)-1H-imidazole", width=4, height=3]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.5,1!", fontcolor="#202124"]; N3 [label="N", pos="2,0!", fontcolor="#202124"]; C4 [label="C", pos="1,-1!", fontcolor="#202124"]; C5 [label="C", pos="-0.5,-1!", fontcolor="#202124"]; H_N1 [label="H", pos="-0.7,1.5!", fontcolor="#202124"]; H_C4 [label="H", pos="1.5,-1.8!", fontcolor="#202124"]; H_C5 [label="H", pos="-1.3,-1.5!", fontcolor="#202124"]; C_br [label="CH₂", pos="2.5,2!", fontcolor="#202124"]; Br [label="Br", pos="4,2.5!", fontcolor="#EA4335"];
// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- H_N1; C4 -- H_C4; C5 -- H_C5; C2 -- C_br; C_br -- Br; }
Caption: Chemical structure of 2-(Bromomethyl)-1H-imidazole.
Physicochemical Properties
Quantitative experimental data for 2-(Bromomethyl)-1H-imidazole is scarce in the literature. The following table summarizes the available computed and experimental data for the compound and its close structural analogs. Researchers should note that predicted values are estimations and should be confirmed experimentally.
| Property | 2-(Bromomethyl)-1H-imidazole | 2-Bromo-1-methyl-1H-imidazole (Isomer) | 2-Bromo-1H-imidazole (Analog) |
| Molecular Weight ( g/mol ) | 161.00 (Computed)[1] | 161.00[2][3] | 146.97 |
| Melting Point (°C) | Data not available | Data not available | 197-202 |
| Boiling Point (°C) | 333.4 ± 25.0 (Predicted) | 172 (lit.)[2][4] | Data not available |
| Density (g/mL at 25°C) | Data not available | 1.649 (lit.) | Data not available |
| Solubility | Data not available | Data not available | Slightly soluble in water; soluble in many organic solvents.[5] |
Reactivity and Chemical Behavior
The chemical reactivity of 2-(Bromomethyl)-1H-imidazole is primarily dictated by the presence of the bromomethyl group and the imidazole ring.
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Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of the imidazol-2-ylmethyl moiety onto a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules.
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N-Alkylation: The imidazole ring contains a nucleophilic nitrogen atom that can participate in alkylation reactions.
The following diagram illustrates a general workflow for a nucleophilic substitution reaction involving 2-(Bromomethyl)-1H-imidazole.
Caption: General workflow for nucleophilic substitution.
Experimental Protocols
Synthesis of 2-(Bromomethyl)-1H-imidazole from 2-(Hydroxymethyl)-1H-imidazole (Hypothetical Protocol)
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Materials:
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2-(Hydroxymethyl)-1H-imidazole
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Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
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Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane)
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
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-
Procedure:
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Dissolve 2-(hydroxymethyl)-1H-imidazole in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath (0 °C).
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Slowly add the brominating agent (e.g., PBr₃, typically 1/3 equivalent) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize the excess acid.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-(bromomethyl)-1H-imidazole.
-
-
Characterization:
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The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
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Spectroscopic Data
Specific experimental ¹H and ¹³C NMR data for 2-(Bromomethyl)-1H-imidazole are not widely reported. However, based on the analysis of related imidazole derivatives, the following characteristic shifts can be anticipated:
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¹H NMR:
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A singlet for the methylene protons (CH₂) of the bromomethyl group, expected to be in the downfield region due to the electron-withdrawing effect of the bromine atom.
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Signals corresponding to the protons on the imidazole ring. The chemical shifts will be influenced by the substituent and the tautomeric state of the ring.
-
-
¹³C NMR:
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A signal for the methylene carbon of the bromomethyl group.
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Signals for the carbon atoms of the imidazole ring.
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Researchers are advised to acquire and interpret their own spectroscopic data for unambiguous characterization.
Conclusion
2-(Bromomethyl)-1H-imidazole is a valuable reagent in organic synthesis, offering a convenient way to introduce the imidazol-2-ylmethyl scaffold into various molecules. While specific experimental data on its physicochemical properties and detailed synthetic protocols are not extensively documented in publicly available literature, its structural features suggest a reactivity profile dominated by nucleophilic substitution at the bromomethyl group. The information provided in this guide, compiled from available data on the target compound and its close analogs, serves as a foundational resource for researchers and professionals in drug discovery and chemical development. Further experimental investigation is warranted to fully characterize this important synthetic intermediate.
References
- 1. 2-(Bromomethyl)-1H-imidazole | C4H5BrN2 | CID 21893373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide | 2402831-30-3 | Benchchem [benchchem.com]
- 3. 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide | C9H10Br2N2 | CID 24229451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-methyl-1H-imidazole CAS#: 16681-59-7 [m.chemicalbook.com]
- 5. 2-(bromomethyl)-4-methyl-1H-imidazole hydrobromide | C5H8Br2N2 | CID 145915655 - PubChem [pubchem.ncbi.nlm.nih.gov]
